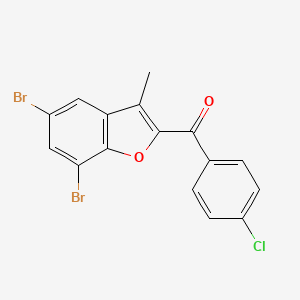

(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone

Description

The compound (4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone features a benzofuran core substituted with bromine atoms at positions 5 and 7, a methyl group at position 3, and a 4-chlorophenyl ketone moiety. Its molecular formula is C₁₆H₁₀Br₂ClO₂, with a molecular weight of 414.96 g/mol (calculated from data in ). The 5,7-dibromo substitution increases steric bulk and electronic effects, while the 4-chlorophenyl group contributes electron-withdrawing properties.

Properties

IUPAC Name |

(4-chlorophenyl)-(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br2ClO2/c1-8-12-6-10(17)7-13(18)16(12)21-15(8)14(20)9-2-4-11(19)5-3-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCGRQJGVHURRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2Br)Br)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br2ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors. One common method involves the use of 2-hydroxybenzaldehyde and an appropriate alkyne under acidic conditions to form the benzofuran ring.

Methylation: The methyl group at the 3 position can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Chlorophenyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Studies have shown that similar benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of related benzofuran derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and lung cancer cells, suggesting that structural modifications could enhance their efficacy .

Antimicrobial Activity

Research indicates that compounds similar to (4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone possess significant antimicrobial properties. The presence of halogen substitutions is believed to enhance lipophilicity, facilitating better membrane penetration and increased efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative analysis of benzofuran derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, highlighting its potential as a new antimicrobial agent .

Enzyme Inhibition

The compound has potential applications in enzyme inhibition studies, particularly concerning inflammatory processes. Certain halogenated benzofuran derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the biosynthesis of inflammatory mediators . This suggests that this compound may also exhibit anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The benzofuran core can intercalate with DNA, while the halogen atoms can form halogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuran Ring

Bromination Patterns

- Target Compound: The 5,7-dibromo substitution distinguishes it from mono-bromo analogs. Bromine’s electronegativity and size enhance intermolecular halogen bonding and influence π-π stacking in crystal lattices.

- (5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone (C₁₆H₁₀BrClO₂, 349.61 g/mol ): The absence of a second bromine reduces molecular weight by ~65 g/mol and likely decreases lipophilicity compared to the dibromo derivative.

Methyl Substitution

Variations in the Aryl Methanone Group

- Target Compound : The 4-chlorophenyl group provides a strong electron-withdrawing effect, polarizing the ketone and influencing reactivity in nucleophilic additions.

- (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (C₁₆H₁₀Br₂O₂, 394.06 g/mol ): Replacing 4-chlorophenyl with phenyl removes the chlorine atom, reducing molecular weight by ~20 g/mol and diminishing electron-withdrawing effects.

Molecular and Crystallographic Properties

Table 1: Structural and Molecular Comparison

Crystallographic Insights

- The compound {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone (C₂₁H₁₃Cl₂NO₂S ) exhibits C–H···N and C–H···O interactions in its crystal lattice, forming chains along the c-axis.

- The target compound’s dibromo substitution may promote halogen bonding (C–Br···X interactions), though direct crystallographic data for this compound is unavailable in the provided evidence.

Implications of Structural Differences

- Solubility and Bioavailability : Increased bromination (target vs. ) likely reduces aqueous solubility due to higher hydrophobicity, a critical factor in pharmaceutical design.

- Synthetic Applications : The methyl group at position 3 stabilizes the benzofuran ring against oxidative degradation, a feature shared across analogs .

Biological Activity

The compound (4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone , with the CAS number 303145-23-5, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-cancer, and enzyme inhibitory activities, supported by relevant research findings and case studies.

- Molecular Formula : C₁₆H₉Br₂ClO₂

- Molecular Weight : 428.5 g/mol

- Structural Features : The compound features a benzofuran moiety substituted with dibromo and chlorophenyl groups, which are significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties.

Case Studies

- Antibacterial Activity : A study evaluated various synthesized compounds for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structural features demonstrated moderate to strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

- Antifungal Activity : The compound's derivatives were tested against fungal strains, revealing effectiveness against Candida albicans. This suggests a broader spectrum of antimicrobial activity that could be exploited in pharmaceutical applications .

Anti-Cancer Activity

The benzofuran derivatives have been studied for their anti-cancer properties.

Research Findings

- Mechanism of Action : Investigations into the apoptotic pathways activated by these compounds revealed that they induce apoptosis in cancer cell lines through mitochondrial dysfunction and caspase activation. For example, compounds structurally related to this compound have been shown to inhibit cell proliferation in breast cancer models by promoting cell cycle arrest .

- In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth and improved survival rates, highlighting their potential as therapeutic agents in oncology .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes.

Enzyme Activity Assessment

- Acetylcholinesterase Inhibition : Compounds related to this compound have shown significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment .

- Urease Inhibition : Another study demonstrated that these compounds could inhibit urease activity effectively, which is relevant for treating infections caused by Helicobacter pylori and other urease-producing pathogens .

Summary of Biological Activities

Q & A

Q. What are the primary synthetic routes for preparing (4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone?

The compound is synthesized via Friedel-Crafts acylation, where a benzofuran precursor (e.g., 5,7-dibromo-3-methyl-1-benzofuran) reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include anhydrous conditions, controlled temperature (0–5°C for initiation, then room temperature), and purification via column chromatography using hexane/ethyl acetate gradients. Yield optimization requires precise stoichiometric ratios of the acyl chloride to the aromatic substrate .

Q. How can structural elucidation of this compound be achieved using spectroscopic techniques?

- NMR : The ¹H NMR spectrum will show characteristic peaks for the 4-chlorophenyl group (doublets at δ 7.4–7.6 ppm) and benzofuran protons (singlets for brominated positions).

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 459.82 (C₁₆H₁₀Br₂ClO₂).

- FT-IR : Stretching vibrations for the ketone (C=O, ~1680 cm⁻¹) and aromatic C-Br bonds (~550 cm⁻¹) are diagnostic .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Initial screens should include:

- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How does the regioselectivity of bromine substitution on the benzofuran core influence reactivity?

Bromination at the 5- and 7-positions of the benzofuran ring enhances electron-withdrawing effects, stabilizing the ketone intermediate during synthesis. This regioselectivity is confirmed via X-ray crystallography or NOESY NMR to distinguish between 5,7-dibromo and alternative substitution patterns. Computational studies (DFT) can predict charge distribution and guide synthetic modifications .

Q. What challenges arise in interpreting NMR data due to the compound’s halogenated aromatic system?

- Signal splitting : Heavy atoms (Br, Cl) induce complex coupling patterns. For example, vicinal bromines on the benzofuran ring cause deshielding and split signals into doublets of doublets.

- Solvent effects : Use deuterated DMSO or CDCl₃ to enhance solubility and reduce signal broadening.

- NOE correlations : Critical for distinguishing between para- and meta-substituted chlorophenyl groups .

Q. How can contradictory bioactivity data across studies be resolved?

- Batch variability : Ensure consistent purity (>95% by HPLC) and validate synthetic routes (e.g., via COSY/HMQC NMR).

- Assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1% in cell-based assays).

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates. Reference compounds (e.g., doxorubicin for cytotoxicity) must be included .

Q. What strategies optimize the compound’s solubility for in vitro studies?

- Co-solvents : Use DMSO for stock solutions (≤10 mg/mL) and dilute in PBS or cell media.

- Derivatization : Introduce polar groups (e.g., hydroxyls via demethylation) or formulate as nanoparticles (e.g., PLGA encapsulation).

- Surfactants : Polysorbate-80 (0.1% w/v) improves aqueous dispersion .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.